Product packaging for Glycerol(Cat. No.:CAS No. 25618-55-7)

Glycerol

Cat. No.: B036638
CAS No.: 25618-55-7
M. Wt: 92.09 g/mol
InChI Key: PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Description

Glycerol, also known as glycerin, is a simple polyol compound serving as a fundamental reagent in diverse scientific disciplines. Its hygroscopic nature and ability to form hydrogen bonds underpin its primary research applications. In cell biology and microbiology, this compound is indispensable as a cryoprotective agent; by reducing the formation of intracellular ice crystals and mitigating osmotic shock, it enables the long-term cryopreservation of bacterial stocks, eukaryotic cell lines, and other sensitive biological specimens. In biochemistry, this compound is widely utilized to stabilize enzymes and proteins in solution, preventing denaturation and maintaining catalytic activity during storage and handling. Furthermore, it serves as a common component in buffer systems for protein electrophoresis and chromatography, influencing viscosity and separation dynamics. Beyond biological sciences, this compound acts as a versatile solvent and reactant in organic synthesis and industrial chemistry. This reagent is an essential, multi-purpose tool for laboratories focused on cell culture, molecular biology, and chemical research, providing a reliable and highly pure compound for critical experimental procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O3<br>C3H8O3<br>CH2OH-CHOH-CH2OH B036638 Glycerol CAS No. 25618-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane-1,2,3-triol
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InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2
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InChI Key

PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)O)O
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Molecular Formula

C3H8O3, Array
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Related CAS

25618-55-7, 26403-55-4
Record name Polyglycerol
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DSSTOX Substance ID

DTXSID9020663
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Molecular Weight

92.09 g/mol
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Physical Description

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.]
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Boiling Point

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes)
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Flash Point

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible
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Density

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26
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Vapor Density

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg
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Color/Form

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature].

CAS No.

56-81-5
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Melting Point

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F
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Glycerol Production Methodologies and By Product Utilization

Industrial-Scale Glycerol (B35011) Generation

The primary methods for industrial-scale this compound production involve the processing of natural fats and oils or synthesis from petrochemical sources.

The surge in global biodiesel production has led to a significant increase in the availability of this compound, as it is the principal byproduct of the transesterification process. rsc.orgmdpi.com Stoichiometrically, the transesterification of triglycerides (fats and oils) with a short-chain alcohol, typically methanol (B129727), yields about 10 parts by weight of this compound for every 100 parts of biodiesel. mdpi.comresearchgate.net

The resulting this compound, known as crude this compound, is of low purity, typically ranging from 35% to 80%. youtube.commdpi.com It contains a variety of impurities that impact its economic value, including:

Excess methanol researchgate.net

Water researchgate.net

Unreacted triglycerides mdpi.com

Catalyst residues (salts) researchgate.net

Soaps, formed by the saponification of free fatty acids acs.org

Fatty acid methyl esters (FAMEs) acs.org

The exact composition of crude this compound varies depending on the feedstock (e.g., soybean oil, palm oil, waste cooking oil) and the specific biodiesel production process employed. semanticscholar.org

Historically, the production of soap and fatty acids from natural triglycerides was the main source of this compound. kumarmetal.com These methods are based on the splitting of fats and oils.

Hydrolysis , also known as fat splitting, is a reaction that breaks down triglycerides into fatty acids and this compound using water at high temperatures (200-260°C) and pressures (30-60 bar). technoilogy.it This process is often conducted in a continuous countercurrent manner within a splitting column, where water is fed from the top and fat from the bottom. kumarmetal.comcmb.it This method avoids the use of catalysts, resulting in higher purity fatty acids. cmb.it The this compound-water mixture, known as "sweet water," typically contains about 15% this compound and is withdrawn from the bottom of the column. kumarmetal.com

Saponification is the alkaline hydrolysis of fats and oils using a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to produce this compound and a fatty acid salt, commonly known as soap. thoughtco.comwikipedia.orgbrainly.in In a traditional process, fats are boiled with the alkali solution. kumarmetal.com The addition of salt causes the mixture to separate into an upper layer of soap and a lower layer called "spent lye," which contains this compound, water, excess alkali, and salt. kumarmetal.com The this compound content in spent lye is typically lower than in sweet water from hydrolysis.

This compound can also be synthesized from petrochemical feedstocks, primarily propylene (B89431). kumarmetal.comnih.gov While more expensive than production from natural fats, synthetic routes became important for ensuring a stable supply for critical applications, such as the production of nitroglycerine during World War II. wikipedia.org Two main pathways from propylene are:

Epichlorohydrin (B41342) Process: This is the most significant synthetic route. wikipedia.org It involves the chlorination of propylene to produce allyl chloride. The allyl chloride is then oxidized with hypochlorite (B82951) to form dichlorohydrin, which reacts with a strong base to yield epichlorohydrin. wikipedia.org Finally, the epichlorohydrin is hydrolyzed to this compound. wikipedia.org This process can achieve a final this compound yield of about 90%. nih.gov A greener variation of this process uses this compound as a starting material to produce epichlorohydrin, representing a value-added application for the biodiesel byproduct. ntnu.norsc.orgresearchgate.net

Acrolein Process: This chlorine-free process involves the synthesis of this compound from acrolein and propylene oxide. wikipedia.org Acrolein can be produced through the catalytic dehydration of this compound, making this another potential route for upgrading the biodiesel byproduct. google.comneliti.comitb.ac.id The gas-phase dehydration of a this compound-water mixture is typically carried out over acidic catalysts at temperatures between 320°C and 450°C. acs.org

The rise in biodiesel production has created a large surplus of natural this compound, which has decreased its market price and made propylene-based synthesis less economically competitive, leading to the closure of some synthetic this compound facilities. mdpi.comkumarmetal.com

Crude this compound Purification and Pre-treatment Strategies

The significant quantities of crude this compound generated from biodiesel production contain various impurities that limit its direct application. researchgate.net Therefore, purification is a critical step to upgrade its value and make it suitable for use in the pharmaceutical, cosmetic, and food industries, which require high purity (typically 99.5–99.7%). rsc.org

The purification of crude this compound is a multi-step process designed to remove specific impurities. A common sequence of physico-chemical treatments includes:

Acidification: The first step often involves neutralizing the excess alkali catalyst with a strong acid, such as hydrochloric acid or sulfuric acid. google.com This is done under agitation and controlled temperature (65-100°C), which converts the soaps present in the crude this compound into free fatty acids (FFAs) and salt. google.com The mixture is then allowed to separate into three phases: an upper layer of FFAs, a middle aqueous layer of this compound and salt, and a bottom layer of precipitated salt. google.com

Methanol Removal: Excess methanol is a significant impurity due to its low boiling point (64.5°C) and is typically removed by simple distillation or evaporation. mdpi.com The recovered methanol can be recycled back into the biodiesel production process. mdpi.com

Water and Salt Removal: After methanol removal, the this compound is concentrated by evaporating the water, which also causes the dissolved salts to precipitate out as their solubility decreases. This is often achieved using vacuum distillation.

Final Polishing: To achieve high purity, further refining steps are employed. These can include ion exchange chromatography to remove residual salts and activated carbon treatment for color and odor removal.

The purification of crude this compound has both positive and negative environmental implications. On one hand, utilizing a byproduct that might otherwise be considered waste aligns with the principles of a circular economy and green chemistry. researchgate.net Converting crude this compound into a valuable chemical feedstock reduces the reliance on petrochemical sources for this compound production. google.com

However, the purification process itself can be energy-intensive, particularly the distillation and evaporation steps, which consume significant amounts of steam. medium.com Furthermore, the process generates waste streams that require proper management. The acidification step produces large quantities of salt, and the final polishing steps can generate spent ion-exchange resins and activated carbon. The conventional production of epichlorohydrin from propylene, for example, generates significant amounts of toxic organic waste and polluted sewage. ntnu.no In contrast, processes that utilize this compound as a feedstock for chemicals like epichlorohydrin are considered more environmentally benign, especially if they can minimize waste, for instance, by recycling the HCl generated during the process. rsc.org

The economic and environmental viability of biodiesel production is significantly enhanced by finding efficient and sustainable methods to purify and utilize its crude this compound byproduct. rsc.orgresearchgate.net

Emerging this compound Production Technologies

Beyond conventional chemical synthesis from propylene and recovery as a byproduct of saponification and biodiesel production, there is growing interest in developing sustainable and environmentally friendly methods for producing this compound. Fermentative production by microorganisms, including yeasts, bacteria, and algae, represents a promising alternative, leveraging their natural metabolic pathways to convert various carbon sources into this compound.

Fermentative Production by Microorganisms

Microbial fermentation offers a versatile platform for this compound production, with the potential to utilize a wide range of renewable feedstocks. Different microorganisms have been explored for their ability to synthesize and accumulate this compound, each with unique metabolic characteristics and production capabilities.

Yeasts are prominent microorganisms in this compound fermentation research due to their robust nature and well-understood genetics. In yeasts like Saccharomyces cerevisiae, this compound is naturally produced as a primary osmolyte to protect cells against osmotic stress and to maintain the intracellular redox balance, particularly under anaerobic conditions. nih.govmarineagronomy.org The biosynthesis of this compound in S. cerevisiae occurs via a two-step enzymatic process starting from the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP). nih.gov

Metabolic engineering strategies have been extensively applied to enhance this compound production in S. cerevisiae. These strategies often involve redirecting carbon flux away from ethanol (B145695) production and towards this compound synthesis. For instance, deletion of alcohol dehydrogenase genes has been shown to increase this compound yields. nih.gov Engineered strains of S. cerevisiae have demonstrated the potential to produce high concentrations of this compound, with some studies reporting over 200 g/L in aerated batch cultures. nih.gov Different strains of Saccharomyces cerevisiae naturally exhibit varying capacities for this compound production, with reported concentrations ranging from 4.2 to 10.4 g/L during alcoholic fermentation. mainemaritime.edu

Candida species are also recognized for their this compound production capabilities. For example, Candida glycerinogenes, an osmotolerant yeast, has shown high this compound productivity. oup.com Under optimized fermentation conditions, this species has achieved a this compound concentration of 137 g/L from glucose, with a yield of 64.5% based on the consumed glucose. oup.com

The oleaginous yeast Yarrowia lipolytica is another promising candidate for this compound-based bioconversions. It can efficiently utilize this compound as a carbon source to produce various valuable chemicals, including citric acid and lipids. researchgate.netbiorxiv.org While often studied for its ability to consume this compound, its metabolic pathways are also relevant to understanding this compound metabolism in yeasts.

Table 1: this compound Production by Various Yeast Strains

Yeast Species Strain Substrate Fermentation Condition This compound Titer (g/L) This compound Yield (g/g substrate) Reference
Saccharomyces cerevisiae Engineered strain Glucose Aerated batch culture >200 ~1.0 (molar yield) nih.gov
Saccharomyces cerevisiae Various strains Not specified Alcoholic fermentation 4.2 - 10.4 Not specified mainemaritime.edu
Candida glycerinogenes Wild type Glucose Agitated fermentor 137 0.645 oup.com

While yeasts are primarily studied for direct this compound production, many bacteria are investigated for their ability to utilize this compound as a carbon source to produce other valuable chemicals. This bioconversion of this compound is a key aspect of biorefinery concepts, aiming to valorize the crude this compound stream from biodiesel production.

Bacillus subtilis is a versatile bacterium capable of growing on crude this compound and producing various compounds. Strains of B. subtilis have been shown to produce biosurfactants, such as surfactin (B1297464), using crude this compound as the main carbon source. mdpi.comresearchgate.net In some fermentation processes, B. subtilis has achieved surfactin concentrations of up to 2.8 g/L from soap-derived waste this compound. researchgate.net Other research has focused on engineering B. subtilis to produce chemicals like acetoin (B143602) and 2,3-butanediol (B46004) from this compound. nih.govnih.gov

Lactobacillus diolivorans is a lactic acid bacterium that can naturally convert this compound into 1,3-propanediol (B51772) (1,3-PDO), a valuable monomer for polymer production. mainemaritime.edu Through fed-batch co-feeding of glucose and this compound, L. diolivorans has been reported to produce up to 84.5 g/L of 1,3-PDO. mainemaritime.edu Genetic engineering efforts have focused on enhancing this compound uptake and conversion efficiency in this bacterium to improve the production of 1,3-PDO and another intermediate, 3-hydroxypropionaldehyde (3-HPA). researchgate.netnih.gov

Pseudomonas species are known for their diverse metabolic capabilities, which allow them to utilize this compound for the production of a range of value-added products, including biopolymers like polyhydroxyalkanoates (PHAs). oup.commdpi.com The metabolism of this compound in Pseudomonas putida involves its conversion to dihydroxyacetone phosphate (DHAP), a key intermediate that connects to the central carbon metabolism. mdpi.com Some Pseudomonas aeruginosa strains can also utilize this compound anaerobically to produce rhamnolipids, a type of biosurfactant. nih.gov

Table 2: Bioconversion of this compound by Various Bacterial Strains

Bacterial Species Strain Substrate Key Product Product Titer (g/L) Reference
Bacillus subtilis #309 Soap-derived crude this compound Surfactin 2.8 researchgate.net
Lactobacillus diolivorans Wild type Glucose and this compound 1,3-Propanediol 84.5 mainemaritime.edu
Lactobacillus diolivorans Engineered (PduF overexpression) Crude this compound 3-Hydroxypropionaldehyde 35.9 researchgate.net

Certain microalgae, particularly those from the genus Dunaliella, are known for their ability to produce and accumulate significant amounts of this compound as an osmoprotectant in hypersaline environments. oup.comresearchgate.net Dunaliella tertiolecta, a marine microalga, lacks a rigid cell wall and relies on intracellular this compound to balance the osmotic pressure of its saline surroundings. oup.comresearchgate.net

The production of this compound in D. tertiolecta is directly linked to the salinity of the culture medium; as salinity increases, so does the intracellular this compound concentration. mainemaritime.eduoup.com This response is a survival mechanism to prevent water loss from the cells. Research has shown that under optimal conditions of light intensity and salt concentration, the this compound titer in D. tertiolecta can be significantly enhanced. researchgate.netmdpi.com For instance, cultivation under high light intensity (500-2000 µmol m⁻² s⁻¹) and subsequent exposure to hyperosmotic stress (e.g., increasing NaCl concentration from 1.5 M to 3 M) can double the this compound titer to as high as 0.79 mg/mL. researchgate.netmdpi.com

Table 3: this compound Production by Dunaliella tertiolecta under Different Conditions

Condition Salinity Light Intensity (µmol m⁻² s⁻¹) This compound Titer (mg/mL) Reference
Optimized 1.5 M NaCl, then increased to 3 M 500-2000 0.79 researchgate.netmdpi.com
N-limited chemostat 2.0 M NaCl Not specified Proportional to salinity nih.govoup.com
Light-limited chemostat 2.0 M NaCl Not specified Intracellularly proportional to salinity nih.govoup.com

Glycerol Metabolism and Biochemical Pathways

Fundamental Metabolic Routes in Organisms

Glycerol (B35011) can be metabolized through several fundamental routes within organisms, primarily involving its phosphorylation or oxidation to enter central metabolic pathways. The enzymes involved in this compound metabolism often exhibit tissue-specific expression, with key enzymes like this compound kinase and this compound dehydrogenase predominantly found in the liver and kidneys mdpi.comencyclopedia.pubnih.gov.

Phosphorylation to this compound-3-Phosphate (G3P)

The most significant metabolic route for this compound begins with its phosphorylation to sn-glycerol-3-phosphate (G3P). G3P is a central metabolite that directly participates in the biochemical synthesis of lipids and serves as a precursor for triglycerides and phospholipids (B1166683) frontiersin.orgmdpi.comencyclopedia.pubontosight.ai. This conversion is a highly conserved step across diverse organisms nih.gov.

The phosphorylation of this compound to G3P is catalyzed by the enzyme this compound kinase (GK). This enzyme facilitates the transfer of a phosphate (B84403) group from ATP to this compound, forming sn-glycerol-3-phosphate and ADP nih.govwikipedia.orgwikipedia.org. This compound kinase is primarily found in the liver and kidneys, though smaller amounts are also present in skeletal muscle and intestinal mucosa mdpi.comnih.govwikipedia.orgwikipedia.org. Adipocytes, however, generally lack this compound kinase, meaning that this compound produced during triglyceride degradation in these cells is released into the bloodstream and transported to the liver for metabolism wikipedia.org. Deficiencies in this compound kinase activity in humans can lead to abnormalities in lipid metabolism and other metabolic disorders frontiersin.orgnih.gov.

Following its formation, this compound-3-phosphate can be further metabolized. G3P is reversibly converted to dihydroxyacetone phosphate (DHAP) by the enzyme this compound-3-phosphate dehydrogenase (GPDH) ontosight.aiwikipedia.orgwikipedia.orgebi.ac.uk. This reaction is crucial for linking carbohydrate and lipid metabolism and plays a vital role in the mitochondrial NAD/NADH shuttle, which transfers cytosolic reducing equivalents to the mitochondrial electron transport chain for ATP production ontosight.aiwikipedia.orgebi.ac.uktaylorandfrancis.comclinisciences.com. DHAP is an important intermediate in glycolysis and the Calvin cycle, and its conversion to G3P is essential for lipid biosynthesis and maintaining cellular redox balance mdpi.comontosight.aiwikipedia.org.

Oxidation to Dihydroxyacetone (DHA)

In addition to phosphorylation, this compound can also undergo oxidation. One such pathway involves the conversion of this compound to dihydroxyacetone (DHA) mdpi.comencyclopedia.pub. This reaction is catalyzed by this compound dehydrogenase mdpi.comencyclopedia.pub. DHA is the simplest ketone sugar and can actively participate in respiration in higher plants and animals mdpi.com. The oxidation of this compound to DHA is a process that has been explored for industrial applications due to DHA's value in cosmetics and pharmaceuticals nih.govmdpi.comresearchgate.net. This conversion can proceed through various mechanistic pathways, influenced by factors such as the catalyst used and reaction conditions mdpi.comacs.org.

This compound's Role in Intermediary Metabolism

This compound and its derivatives are central to intermediary metabolism, acting as a link between carbohydrate and lipid metabolic pathways nih.govwikipedia.orgtaylorandfrancis.com. This compound-3-phosphate, in particular, stands at the crossroads of glucose and fat metabolism, influencing energy and intermediary metabolism, cellular redox, and ATP production frontiersin.orgresearchgate.netclinisciences.comresearchgate.net.

Gluconeogenesis from this compound

This compound is a significant non-carbohydrate substrate for gluconeogenesis, the metabolic pathway that synthesizes glucose nih.govlibretexts.orgwikipedia.org. This process is particularly important during periods of fasting, starvation, or low-carbohydrate diets, when glycogen (B147801) stores are depleted nih.govlibretexts.orgwikipedia.orgslideshare.net. In humans, gluconeogenesis primarily occurs in the liver and, to a lesser extent, in the renal cortex libretexts.orgwikipedia.org.

The pathway for gluconeogenesis from this compound begins with its phosphorylation to this compound-3-phosphate by this compound kinase, mainly in the liver encyclopedia.pubnih.govwikipedia.orgwikipedia.org. This compound-3-phosphate is then converted to dihydroxyacetone phosphate (DHAP) by this compound-3-phosphate dehydrogenase wikipedia.orgwikipedia.org. DHAP can then enter the gluconeogenic pathway, eventually leading to the synthesis of glucose wikipedia.orgwikipedia.orgasm.orgnih.gov. This pathway is crucial for maintaining blood glucose levels, especially when glucose availability is low libretexts.orgwikipedia.orgwikipedia.org.

Integration into Glycolysis and Krebs Cycle

This compound's integration into core metabolic pathways, such as glycolysis and the Krebs cycle, is crucial for energy production and carbon flow within the cell. Upon entering the cell, this compound is typically phosphorylated by this compound kinase to form this compound-3-phosphate (G3P). nih.govwikipedia.orgciteab.com This phosphorylation step is essential as it traps this compound within the cell and primes it for further metabolic conversion. citeab.com

Subsequently, this compound-3-phosphate is oxidized to dihydroxyacetone phosphate (DHAP) by the enzyme this compound-3-phosphate dehydrogenase (G3PDH). nih.govciteab.comfishersci.itpubcompare.ai This reaction involves the reduction of NAD+ to NADH, contributing to the cellular redox balance. citeab.com DHAP is a direct intermediate of glycolysis, allowing this compound to seamlessly enter this central metabolic pathway. citeab.comfishersci.itaua.gr Once converted to DHAP, the carbon atoms from this compound can proceed through the glycolytic pathway to generate pyruvate. citeab.comaua.grnih.gov

Pyruvate, in turn, can be converted into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, for further oxidation and ATP generation. citeab.comaua.grnih.govnih.govnih.govfishersci.ca This integration highlights this compound's capacity to contribute to cellular energy production. In conditions of low glucose, this compound can also serve as a precursor for gluconeogenesis, synthesizing new glucose from non-carbohydrate sources like this compound, lactate, or certain amino acids. This process is particularly important during fasting, ensuring a continuous supply of glucose for vital functions.

Lipid Synthesis and Glycerolipid Formation

This compound is fundamental to the synthesis of lipids, particularly triglycerides and phospholipids, serving as their structural backbone. wikipedia.orgnih.gov The most significant form of this compound involved in lipid biosynthesis is sn-glycerol-3-phosphate (G3P). wikipedia.org

The de novo synthesis of phosphatidic acid (PA), a key precursor for all acylthis compound lipids, can occur via the this compound-3-phosphate pathway. In this pathway, G3P is sequentially acylated. First, a fatty acyl-CoA is esterified at the sn-1 position of G3P by this compound-3-phosphate acyltransferase (GPAT), forming lysophosphatidic acid (LPA). Subsequently, a second acyl group is added to the sn-2 position of LPA by 1-acylthis compound-3-phosphate acyltransferase (AGPAT, also known as lysophosphatidic acid acyltransferase or LPAAT), which yields phosphatidic acid.

Phosphatidic acid then serves as a central intermediate for the synthesis of various glycerolipids. It can be dephosphorylated to diacylthis compound (DAG), which is a substrate for triglyceride synthesis catalyzed by diacylthis compound acyltransferases (DGATs). Additionally, phosphatidic acid is a precursor for the synthesis of phospholipids, which are crucial components of biological membranes.

Metabolic Regulation and Genetic Engineering

Transcriptional Regulation (e.g., GylR in Streptomyces clavuligerus)

The metabolism of this compound is tightly regulated at the transcriptional level in many microorganisms. In Streptomyces clavuligerus, a well-studied example, the this compound utilization gene cluster, known as the glp operon, is under the control of the IclR family transcriptional regulator, GylR. GylR acts as a repressor, binding directly to the promoter regions of the glp operon and its own gene (gylR), thereby inhibiting their expression.

The glp operon in S. clavuligerus typically consists of genes such as gylR, glpF1 (encoding a putative this compound transporter), glpK1 (encoding this compound kinase), and glpD1 (encoding this compound-3-phosphate dehydrogenase). The repression by GylR is relieved in the presence of specific effector molecules, namely this compound-3-phosphate and dihydroxyacetone phosphate. These molecules induce the dissociation of GylR from its DNA binding sequences, allowing for the transcription of the glp operon and subsequent this compound utilization. This regulatory mechanism ensures that this compound metabolism genes are expressed only when this compound or its early metabolic intermediates are available. In other bacteria, such as Escherichia coli, the glp regulon is also subject to multiple controls, including specific repression by the glpR gene product, catabolite repression, and respiratory repression.

Metabolic Engineering Strategies for Enhanced Product Yields

This compound, being a readily available and low-cost carbon source, is increasingly utilized in biotechnological applications for the production of various value-added compounds. Metabolic engineering strategies often focus on optimizing this compound utilization pathways to enhance the yields of desired products.

One effective strategy involves the overexpression of genes within the this compound utilization operon. For instance, in Streptomyces clavuligerus, improving this compound utilization through the overexpression of the glp operon (including gylR, glpF1, glpK1, and glpD1) has been shown to significantly enhance cell growth and the production of clavulanic acid, a potent β-lactamase inhibitor. Studies have demonstrated that overexpression of the this compound utilization operon can increase clavulanic acid yields by several-fold, with further supplementation of this compound leading to even greater improvements. This approach aims to increase the flux of this compound into central metabolic pathways, making more precursors available for the biosynthesis of target products. Such engineering efforts are critical for developing efficient and sustainable bioproduction processes.

Aquaglyceroporins and this compound Transport Mechanisms

Aquaglyceroporins are a specialized subclass of aquaporins, integral membrane proteins that facilitate the selective, bidirectional transport of water, this compound, and other small uncharged solutes across cellular membranes. These channels are crucial for maintaining cellular homeostasis and play significant roles in lipid metabolism and energy balance in various organisms.

The mechanism of this compound conduction through aquaglyceroporins, such as GlpF in Escherichia coli and AQP3, AQP7, AQP9, and AQP10 in humans, involves a highly selective pore structure. Key to their function are conserved NPA (asparagine-proline-alanine) motifs located within the channel, which contribute to selectivity and facilitate the single-file movement of substrates. Water molecules often co-transport with this compound, competing for hydrogen-bonding sites within the channel interior. This competition, along with the rotation of this compound molecules, is thought to facilitate their passage and release from the channel.

In human adipocytes, for example, AQP7 is highly expressed and plays a critical role in facilitating the efflux of this compound, a process essential during lipolysis when stored triglycerides are broken down to release fatty acids and this compound. The dysfunction of aquaglyceroporins has been linked to various pathophysiological conditions, underscoring their importance in human health.

Advanced Applications of Glycerol and Its Derivatives

Conversion into Value-Added Chemicals and Biofuels

Production of Organic Acids and Solvents

Glycerol (B35011) serves as a versatile carbon source for the microbial production of various organic acids and solvents. Biotechnological routes are gaining attention as they often offer higher selectivity and operate under milder conditions compared to traditional chemical synthesis.

Lactic Acid: A valuable chemical used in the food, pharmaceutical, and polymer industries, lactic acid can be produced from this compound through fermentation by various microorganisms. rsc.orgscielo.br The process typically involves the conversion of this compound under alkaline conditions. rsc.org Both homogeneous and heterogeneous catalysts have been explored for the chemical conversion of this compound to lactic acid, with studies showing that in situ reduced copper catalysts can exhibit high stability and achieve near-complete this compound conversion with high lactic acid selectivity. mdpi.com Research has also focused on developing bifunctional catalysts for the continuous production of lactic acid from this compound under base-free conditions. acs.org

Citric Acid: While traditionally produced from sugars, research has explored the potential of using crude this compound as a feedstock for citric acid production by microorganisms like Yarrowia lipolytica. The efficiency of this bioconversion is influenced by factors such as the nutrient composition of the fermentation medium and the specific microbial strain used.

3-Hydroxypropionic Acid (3-HP): Recognized as a promising platform chemical, 3-HP can be converted into valuable chemicals like acrylic acid and 1,3-propanediol (B51772). mdpi.com The biological production of 3-HP from this compound has been extensively studied, primarily using engineered microorganisms. mdpi.comfrontiersin.orgnih.gov Strains of Klebsiella pneumoniae and Escherichia coli have been metabolically engineered to enhance 3-HP production, with some studies reporting high titers. frontiersin.orgnih.govhep.com.cn The process often involves the use of a coenzyme B12-dependent this compound dehydratase and an aldehyde dehydrogenase. nih.gov

Table 2: Microbial Production of Organic Acids from this compound

Organic Acid Microorganism Key Findings
Lactic Acid Engineered Escherichia coli Efficient conversion of this compound to L-lactic acid was achieved with high yields and productivities, demonstrating the potential of using crude this compound from biodiesel industries. nih.gov
Lactic Acid Various bacteria and fungi Hydrothermal conversion of this compound in alkaline medium has been shown to produce high yields of lactic acid. scielo.br
3-Hydroxypropionic Acid Engineered Klebsiella pneumoniae Deletion of genes for byproduct formation (lactate and 1,3-propanediol) and control of aeration significantly enhanced 3-HP production, with successful scale-up demonstrated in a 300-L bioreactor. hep.com.cn
3-Hydroxypropionic Acid Engineered Escherichia coli Fed-batch cultivation of an engineered strain resulted in a high titer of 3-HP from this compound as the sole carbon source. nih.gov
3-Hydroxypropionic Acid Recombinant Pseudomonas denitrificans This organism, which naturally synthesizes coenzyme B12, was engineered to produce 3-HP from this compound under aerobic conditions. nih.gov

1,3-Propanediol (1,3-PDO): This diol is a key monomer for the production of polymers like polytrimethylene terephthalate (B1205515) (PTT). foodwrite.co.uk The microbial fermentation of this compound to 1,3-PDO is a well-established process, with microorganisms such as Clostridium and Klebsiella species being natural producers. nih.govresearchgate.net The bioconversion involves a reductive pathway where this compound is converted to 3-hydroxypropionaldehyde and then to 1,3-PDO. foodwrite.co.uk Research has also explored the use of co-cultures of different microbial strains to improve the yield and productivity of 1,3-PDO from crude this compound. nih.gov Even fungal strains like Saccharomyces cerevisiae have been investigated for this conversion. rsc.org

2,3-Butanediol (B46004) (2,3-BDO): A versatile chemical with applications in the production of synthetic rubber, solvents, and plastics, 2,3-BDO can be produced from this compound through microbial fermentation. nih.gov Klebsiella pneumoniae and Klebsiella oxytoca are among the microorganisms capable of converting this compound to 2,3-BDO. nih.govproquest.com Studies have shown that factors like aeration and pH play a crucial role in optimizing 2,3-BDO production. nih.govresearchgate.net Metabolic engineering strategies have been employed to enhance the yield and reduce byproduct formation. proquest.com

n-Propanol: The production of n-propanol from this compound can be achieved through chemical catalysis, typically involving hydrogenolysis. This process requires high pressures and temperatures and the use of catalysts containing metals such as copper, nickel, or ruthenium. The selectivity towards n-propanol versus other products like 1,2-propanediol or ethylene (B1197577) glycol is a key challenge in this conversion.

Table 3: Microbial Production of Diols from this compound

Diol Microorganism Key Findings
1,3-Propanediol Klebsiella pneumoniae, Clostridium butyricum, Escherichia coli (co-culture) Synthetic microbial consortia demonstrated efficient conversion of crude this compound to 1,3-PDO under micro-aerobic conditions. nih.gov
1,3-Propanediol Mixed culture from wastewater treatment plant A high titer of 1,3-PDO was achieved in fed-batch cultivation using a mixed microbial culture. nih.gov
2,3-Butanediol Klebsiella pneumoniae G31 Micro-aerobic cultivation without pH control was found to be optimal for high 2,3-BDO production from this compound. nih.gov
2,3-Butanediol Engineered Klebsiella oxytoca M1 Deletion of genes for byproduct formation led to significantly enhanced 2,3-BDO production from crude this compound, achieving high concentrations and yields. proquest.com
2,3-Butanediol Bacillus subtilis Metabolic engineering based on flux balance analysis was used to improve 2,3-BDO production from this compound. nih.gov

Synthesis of this compound Carbonate

This compound carbonate is a valuable derivative of this compound with a wide range of applications, including as a green solvent, a component in electrolytes for lithium-ion batteries, and an intermediate in the synthesis of polymers. encyclopedia.pubacs.orgnih.gov There are several synthetic routes to produce this compound carbonate from this compound. encyclopedia.pub

One common method is the transesterification of this compound with dialkyl carbonates, such as dimethyl carbonate (DMC) or diethyl carbonate, or with cyclic carbonates like ethylene carbonate. nih.govresearchgate.net This reaction is typically catalyzed by basic catalysts. nih.gov Another route is the carbonylation of this compound with urea (B33335) , which is considered an attractive method due to the low cost and non-toxic nature of the reactants. encyclopedia.pubnih.gov The direct reaction of this compound with carbon dioxide is a highly desirable "green" route, but it is thermodynamically challenging and often requires high pressures and temperatures, as well as the use of catalysts and dehydrating agents. researchgate.net Other methods include the reaction of this compound with phosgene, which is now largely avoided due to the high toxicity of phosgene, and the oxidative carbonylation of this compound with carbon monoxide. encyclopedia.pub

Table 4: Comparison of Synthesis Routes for this compound Carbonate

Synthesis Route Reactants Catalysts Advantages Challenges
Transesterification This compound, Dimethyl Carbonate/Ethylene Carbonate Basic catalysts (e.g., Na2CO3, CaO, hydrotalcites) daneshyari.comnih.govgoogle.com High yields and selectivity under mild conditions. nih.gov Use of co-reactants that are not always derived from renewable sources.
Carbonylation with Urea This compound, Urea Metal oxides (e.g., ZnO, MgO), mixed oxides encyclopedia.pubnih.gov Inexpensive and non-toxic reactants; can be performed without a solvent. encyclopedia.pub Formation of byproducts; potential for catalyst deactivation.
Direct Carbonation with CO2 This compound, Carbon Dioxide Heterogeneous catalysts, often in the presence of a dehydrating agent Utilizes a greenhouse gas as a C1 source; high atom economy. Thermodynamically limited; requires high pressure and temperature.
Oxidative Carbonylation This compound, Carbon Monoxide, Oxygen Metal-based catalysts High atom utilization. encyclopedia.pub Use of toxic and flammable carbon monoxide; requires high pressure.

Hydrogen Production via this compound Reforming

This compound is a promising renewable feedstock for the production of hydrogen, a clean energy carrier. The main thermochemical processes for producing hydrogen from this compound are steam reforming and aqueous-phase reforming. unila.ac.idufpr.br

Aqueous-Phase Reforming (APR): APR is carried out in the liquid phase at lower temperatures (200-270°C) and higher pressures compared to steam reforming. ufpr.brmdpi.commdpi.com This process is particularly suitable for dilute aqueous solutions of this compound. mdpi.com Platinum-based catalysts are commonly used for APR, and they can achieve high selectivity for hydrogen production with low levels of carbon monoxide. rsc.orgresearchgate.net However, catalyst deactivation due to impurities in crude this compound can be a significant challenge. rsc.org

Table 5: Overview of this compound Reforming for Hydrogen Production

Reforming Process Typical Temperature Typical Pressure Common Catalysts Key Characteristics
Steam Reforming 500 - 700 °C mdpi.com Atmospheric aip.org Ni-based (e.g., Ni/CeO2, Ni/Al2O3) aip.orgunila.ac.id High hydrogen yield potential; endothermic process; risk of coke formation. ufpr.brmdpi.com
Aqueous-Phase Reforming 200 - 270 °C mdpi.com 25 - 50 bar mdpi.com Pt-based (e.g., Pt/Al2O3, Pt/C) rsc.orgresearchgate.net Operates in the liquid phase; lower CO production; suitable for dilute this compound solutions. mdpi.commdpi.com

Biotechnological Applications

The abundance and low cost of this compound have made it an attractive substrate for various biotechnological processes. researchgate.networldscientific.com Microorganisms can utilize this compound as a carbon and energy source for the production of a wide range of valuable products. researchgate.net

Biotechnological approaches offer several advantages over conventional chemical methods, including the use of renewable resources, milder reaction conditions, and often higher product specificity, which can reduce downstream processing costs. diplomatacomercial.com Genetic and metabolic engineering techniques are being employed to optimize microbial strains for more efficient conversion of this compound into desired products, leading to higher yields and productivities. diplomatacomercial.com

This compound is used in the production of biofertilizers and biocontrol agents, serving as an excellent substrate in both submerged and solid-state fermentation processes. oup.com It is also a suitable carbon source for the cultivation of oleaginous microorganisms for the production of lipids and polyunsaturated fatty acids. worldscientific.com Furthermore, the use of crude this compound from biodiesel production aligns with the principles of a circular economy, transforming a waste stream into valuable bioproducts. worldscientific.comdiplomatacomercial.com

Table 6: Examples of Biotechnological Applications of this compound

Application Area Microorganism/Process Product/Outcome
Biofertilizers & Biocontrol Agents Plant beneficial microorganisms Enhanced microbial growth and viability. oup.com
Single-Cell Protein Yeasts (e.g., Candida utilis) Production of protein-rich biomass for animal feed. worldscientific.com
Lipid Production Oleaginous yeasts and microalgae Accumulation of lipids for biodiesel production. worldscientific.com
Enzyme Production Various bacteria and fungi This compound as a carbon source for the synthesis of industrial enzymes.
Biopolymers Xanthomonas campestris Production of xanthan gum, a widely used thickener and stabilizer. researchgate.net

Microbial Cell Factories for Bioproduction

This compound, a readily available and inexpensive carbon source, has garnered significant attention as a promising feedstock for microbial fermentation processes. sbmicrobiologia.org.brresearchgate.net Its highly reduced state, compared to conventional sugars like glucose, offers the potential for higher yields of reduced chemical products. sbmicrobiologia.org.brasm.org Consequently, extensive research has focused on developing microbial cell factories, through metabolic engineering, to efficiently convert this compound into a wide array of value-added compounds.

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae, which are workhorses in industrial biotechnology, have been engineered to enhance their natural ability or to introduce new pathways for this compound utilization. asm.orgnih.gov Strategies include the overexpression of key enzymes in the this compound metabolic pathway and the introduction of exogenous pathways to channel this compound into the production of specific chemicals. nih.gov For instance, engineered S. cerevisiae strains have demonstrated the ability to utilize high concentrations of this compound for the production of compounds like erythritol (B158007) and citric acid. researchgate.net Similarly, metabolic engineering of E. coli has been successful in improving the conversion of this compound to ethanol (B145695). asm.org

The range of products synthesized from this compound by microbial cell factories is diverse, encompassing biofuels, organic acids, and polymer precursors. nih.gov Research has demonstrated the production of succinic acid, 1,3-propanediol, and polyhydroxyalkanoates (PHAs) from this compound using various bacterial species. sbmicrobiologia.org.brnih.gov The use of crude this compound, a major byproduct of the biodiesel industry, further enhances the economic feasibility of these bioprocesses, contributing to a more sustainable and circular bioeconomy. researchgate.net

Table 1: Examples of Value-Added Products from this compound Fermentation

Product Microorganism Key Findings
Ethanol Escherichia coli Evolved mutant strain achieved an ethanol yield of 0.45 g/g this compound. asm.org
Erythritol Saccharomyces cerevisiae Engineered strain increased erythritol productivity by 35% over the control. researchgate.net
Citric Acid Saccharomyces cerevisiae Engineered strains increased citric acid production 14-fold over the control at pH 3.0. researchgate.net
Succinic Acid Actinobacillus succiniciproducens Achieved a maximum of 19 g/L of succinic acid from this compound as the sole carbon source. sbmicrobiologia.org.br
1,3-Propanediol Clostridium pasteurianum A known natural producer of 1,3-propanediol from this compound. nih.gov

Production of Plant Beneficial Microorganisms

This compound serves as a valuable substrate and formulation agent in the production of plant beneficial microorganisms, including biofertilizers and biocontrol agents. nih.govoup.com Its utility spans all stages of production, from fermentation to final product formulation. nih.govscispace.com As a carbon source, this compound can be effectively utilized by a variety of plant growth-promoting bacteria and fungi in both submerged and solid-state fermentation processes. nih.govsci-hub.se

Research has shown that substituting traditional carbon sources like glucose with this compound can lead to increased populations and reduced generation times for certain strains of plant beneficial bacteria, such as Azospirillum sp. oup.com This makes this compound an economically attractive option for the mass cultivation of microbial inoculants. oup.com Furthermore, this compound is a suitable carbon source for the cultivation of phosphorus-solubilizing microorganisms, which play a crucial role in enhancing nutrient availability to plants. sci-hub.se

Beyond its role as a fermentation substrate, this compound is a highly effective formulation agent. nih.gov It is widely used for the preservation of microbial cultures, helping to maintain high cell density and viability, even under harsh environmental conditions. nih.govoup.com The cryoprotectant properties of this compound are well-established, making it a standard component for the long-term storage of microbial strains. oup.com When applied to soil, this compound can also act as a soil conditioner, increasing the organic carbon content, although this may necessitate additional nitrogen fertilization to compensate for microbial immobilization of nitrogen. sci-hub.seoup.com

Biopharmaceutical Applications

This compound is a versatile and widely utilized excipient in the pharmaceutical industry, finding applications in a variety of dosage forms, including oral, topical, and injectable preparations. researchgate.netformulationbio.com Its unique physicochemical properties, such as its high viscosity, hygroscopicity, and excellent solvent capabilities, make it an invaluable component in drug formulation. researchgate.net

In injectable formulations, this compound is primarily used as a solvent and suspending agent. formulationbio.com It can also function as a cryoprotectant, stabilizing therapeutic proteins and other biologics during freezing and long-term storage. Its ability to form strong hydrogen bonds helps to prevent the formation of ice crystals that can damage the structure and function of these sensitive molecules.

A derivative of this compound, this compound Formal, is particularly noted for its exceptional solvency for both polar and non-polar active pharmaceutical ingredients (APIs). nbinno.comnbinno.com This makes it a critical excipient for solubilizing poorly water-soluble drugs, thereby enhancing their bioavailability and therapeutic efficacy. nbinno.com this compound Formal is used in both human and veterinary pharmaceuticals, particularly in parenteral (injectable) and topical formulations. nbinno.comnbinno.com Its role extends to advanced drug delivery systems, where it can act as a plasticizer in polymer-based matrices, allowing for controlled drug release in applications like transdermal patches and depot injections. nbinno.com The use of this compound and its derivatives aligns with the principles of green chemistry, as they are often derived from renewable resources like the byproducts of biodiesel production. nbinno.com

This compound in Materials Science and Engineering

Plasticization of Biopolymers and Synthetic Polymers

This compound is extensively used as a plasticizer to improve the flexibility, processability, and ductility of a wide range of polymers. bohrium.compatsnap.com It is particularly effective for hydrophilic biopolymers such as starch, cellulose (B213188), and carrageenan, but it is also used with synthetic polymers like polyvinyl alcohol (PVA). patsnap.comutar.edu.my The plasticizing effect of this compound stems from its small molecular size and the presence of three hydroxyl groups, which allow it to penetrate the polymer matrix and disrupt intermolecular polymer chain interactions. nih.gov

By inserting itself between polymer chains, this compound reduces the cohesive forces, such as hydrogen bonds, that hold the chains together. nih.govresearchgate.net This increases the free volume within the polymer structure, enhancing chain mobility and lowering the glass transition temperature. patsnap.com The result is a less brittle and more flexible material. patsnap.comnih.gov For example, unplasticized starch films are typically brittle and difficult to handle, but the addition of this compound imparts the necessary flexibility for applications such as biodegradable packaging. bohrium.com

The concentration of this compound is a critical factor in its effectiveness as a plasticizer. bohrium.com At low concentrations, it may act as an anti-plasticizer, while at high concentrations, it can lead to issues like phase separation and a tacky surface texture. bohrium.com The addition of this compound can also influence other material properties. For instance, in arrowroot starch films, increasing this compound concentration has been shown to increase film thickness and moisture content while decreasing density. nih.govresearchgate.net Similarly, in iota-carrageenan films, this compound enhances water adsorption, which in turn significantly increases the diffusion of small molecules within the film at high water activity. acs.org

Table 2: Effect of this compound on Polymer Properties

Polymer Property Affected Observation
Arrowroot Starch Tensile Strength Decreased from 9.34 to 1.95 MPa with increasing this compound concentration. nih.gov
Arrowroot Starch Elongation at Break Increased from 2.41% to 57.33% with increasing this compound concentration. nih.gov
Polystyrene-Polycaprolactone Water Uptake Increased with the addition of this compound. iosrjournals.org
Polyvinyl Alcohol/Banana Peel Powder Elongation at Break Increased from 32.72% to a range of 34.27%-48.31% with this compound. utar.edu.my
Iota-Carrageenan Diffusion Coefficient Increased by about 2 orders of magnitude at high water activity with >30% this compound. acs.org

Green Solvent and Reducing Agent in Chemical Synthesis

This compound is recognized as a "green solvent" due to its favorable properties, including non-toxicity, biodegradability, high boiling point, low vapor pressure, and renewability. rsc.orgijarsct.co.indiplomatacomercial.com It serves as a sustainable alternative to conventional volatile organic compounds (VOCs) in a variety of chemical reactions. rsc.org Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its high boiling point, allows for reactions to be conducted at elevated temperatures under atmospheric pressure. nih.govacs.org

Beyond its role as a benign reaction medium, this compound can also actively participate in chemical transformations as a reducing agent. mdpi.comingentaconnect.com It can act as a hydrogen donor in metal-catalyzed transfer hydrogenation reactions, providing a safer alternative to the use of high-pressure molecular hydrogen. mdpi.comresearchgate.net In these reactions, the hydroxyl groups of this compound donate hydrogen for the reduction of unsaturated organic compounds like ketones, aldehydes, and olefins, with the concomitant formation of oxidized this compound derivatives such as dihydroxyacetone. ijarsct.co.inresearchgate.net The use of this compound as both a solvent and a hydrogen source simplifies the reaction setup and aligns with the principles of green chemistry. mdpi.com Several organic transformations, including Suzuki cross-coupling and Heck reactions, have been successfully carried out in a this compound medium. ijarsct.co.in

Role in Nanomaterial Synthesis (e.g., Metal Nanoparticles)

This compound plays a dual role in the green synthesis of nanomaterials, particularly metal nanoparticles, acting as both a solvent and a reducing agent. nih.govacs.org The "polyol process," a common method for synthesizing nanoparticles, often utilizes this compound due to its high boiling point, which allows for the necessary high temperatures for particle formation, and its ability to reduce metal ions to their zero-valent state. researchgate.netmdpi.com

The synthesis of metal nanoparticles in this compound can be achieved under environmentally friendly conditions, sometimes even at room temperature and neutral pH, without the need for harsh reducing agents or external energy sources like UV irradiation. nih.govacs.orgnih.gov The reducing capability of this compound is attributed to the potential formation of species like glyceraldehyde in solution, which can then reduce metal ions. acs.org For instance, silver and gold nanoparticles have been successfully synthesized using this compound as the reducing agent. acs.orgacs.orgscirp.org

The concentration of this compound can be used to control the size of the resulting nanoparticles. acs.org Studies have shown that varying the concentration of this compound in an aqueous solution can produce a tunable size range of silver nanoparticles. acs.org For example, ultra-small silver nanoparticles (<10 nm) have been synthesized in this compound concentrations up to 60%, with particle size increasing at higher this compound concentrations. acs.org This ability to tune particle size is crucial for tailoring the properties of nanoparticles for specific applications. This compound's high viscosity also helps in stabilizing the formed nanoparticles, preventing their aggregation. mdpi.com

Biomedical and Dermatological Research

This compound is a versatile compound with significant applications in biomedical and dermatological research. Its unique properties as a humectant, cryoprotectant, and optical clearing agent have made it a subject of extensive scientific investigation.

Skin Hydration and Epidermal Barrier Repair

This compound is a fundamental component in dermatological research and skincare, primarily due to its role in maintaining skin hydration and facilitating the repair of the epidermal barrier. nih.gov Endogenous this compound is crucial for the hydration of the stratum corneum, the outermost layer of the skin, and contributes to skin elasticity and barrier function. nih.govpnas.org

Research has demonstrated that topically applied this compound can significantly improve skin properties, particularly in conditions characterized by dryness (xerosis) and an impaired barrier, such as atopic dermatitis. nih.govcosmethicallyactive.com Its mechanism of action is multifaceted. This compound enhances stratum corneum hydration, improves the function of the skin barrier, and positively influences the mechanical properties of the skin. nih.gov It also inhibits the lipid phase transition in the stratum corneum, which helps maintain barrier integrity. nih.gov

Studies have shown that this compound accelerates the recovery of a damaged skin barrier. nih.gov In one study, sites treated with this compound after barrier disruption showed significantly faster repair in terms of reduced transepidermal water loss (TEWL) compared to untreated sites. nih.gov This effect was observed to persist even days after the cessation of treatment, indicating that this compound helps to stabilize the barrier. nih.gov The transport of this compound into the epidermis is facilitated by the aquaporin-3 (AQP3) channel. nih.govpnas.org In mice lacking AQP3, skin hydration and elasticity are reduced, and barrier recovery is impaired; these defects are corrected by topical this compound application. pnas.org This highlights the importance of this compound transport for proper skin physiology. pnas.org

The beneficial effects of this compound on skin barrier function and hydration are summarized in the table below.

Parameter Effect of this compound Supporting Findings
Stratum Corneum Hydration IncreasedSignificantly higher hydration values in this compound-treated sites compared to controls. nih.gov Corrects reduced hydration in AQP3-deficient mice. pnas.org
Barrier Function Repair AcceleratedFaster reduction in transepidermal water loss (TEWL) after damage. nih.gov Restores barrier function in patients with atopic dermatitis. cosmethicallyactive.com
Skin Mechanical Properties ImprovedContributes to cutaneous elasticity and softness. nih.govcosmethicallyactive.com Reduced skin elasticity from low hydration is corrected by this compound. pnas.org
Lipid Structure StabilizedInhibits the stratum corneum lipid phase transition, protecting barrier integrity. nih.govdermatology.org.uk

Cryoprotective Functions

This compound is widely utilized as a cryoprotectant, a substance that protects biological tissue from damage caused by freezing. wikipedia.org The primary mechanism of damage during freezing is the formation of ice crystals, which can rupture cell membranes and disrupt cellular structures. laboratorynotes.comresearchgate.net this compound's effectiveness stems from its ability to interfere with this process.

As a cryoprotective agent (CPA), this compound works by increasing the concentration of solutes within cells and in the extracellular environment. wikipedia.org This colligative property lowers the freezing point of water, reducing the temperature at which ice crystals begin to form. laboratorynotes.comwikipedia.org Furthermore, this compound forms hydrogen bonds with biological molecules as water is displaced, which helps to maintain the native structure and function of proteins and other macromolecules. quora.com This interaction disrupts the formation of the highly ordered structure of ice. wikipedia.orgquora.com

For decades, this compound has been a standard cryoprotectant in cryobiology for the preservation of various biological materials, including red blood cells, sperm, and embryos. wikipedia.orgwikipedia.org It is also a common component in solvents used for storing enzymatic reagents at sub-zero temperatures. wikipedia.org Research has explored its efficacy for more complex tissues, such as adipose tissue, where a 70% this compound solution was found to be highly effective in preserving tissue structure and bioactivity after cryopreservation, with minimal toxicity. researchgate.netnih.gov While effective for cells and smaller tissue samples, its slower penetration into cells compared to other agents like dimethyl sulfoxide (B87167) (DMSO) can be a limitation. laboratorynotes.com

Application Area Mechanism of Protection Key Research Findings
Cell Preservation (e.g., Blood Cells, Sperm) Lowers freezing point, prevents intracellular ice crystal formation. laboratorynotes.comresearchgate.netHas been used for years to preserve blood cells and bull sperm for storage in liquid nitrogen. wikipedia.org
Tissue Cryopreservation (e.g., Adipose, Testicular) Reduces osmotic pressure differences, stabilizes membranes. researchgate.netnih.govA 70% this compound solution effectively preserves adipose tissue structure and viability, superior to other agents in some studies. nih.gov
Laboratory Reagents (e.g., Enzymes) Depresses the freezing temperature of solutions. wikipedia.orgCommonly used as a component of solvents for reagents stored below 0 °C. wikipedia.org
Microorganism Storage (e.g., Bacteria, Fungi) Prevents damage from ice crystals during freeze-thaw cycles. wikipedia.orgUsed to store laboratory organisms in frozen solutions. wikipedia.org

Optical Clearing Agent in Tissue Imaging

In the field of biomedical optics, this compound is employed as an optical clearing agent (OCA) to enhance the penetration of light into biological tissues. worldscientific.comnih.gov Tissues are naturally opaque due to the scattering of light, which arises from the mismatch in the refractive index between cellular components (like collagen fibrils) and the surrounding interstitial fluid. optica.orgnih.gov This scattering limits the depth and resolution of imaging techniques such as confocal microscopy and two-photon microscopy.

This compound reduces light scattering through two primary mechanisms:

Refractive Index Matching: this compound has a refractive index (approximately 1.47) that is much closer to that of tissue components like collagen (around 1.43 - 1.53) than the interstitial fluid (similar to water, ~1.33). optica.orgspiedigitallibrary.org When this compound diffuses into the tissue, it replaces the interstitial water, thereby reducing the refractive index mismatch and making the tissue more transparent. worldscientific.comoptica.org

Dehydration: As a hyperosmotic agent, this compound draws water out of the tissue. spiedigitallibrary.org This dehydration causes the tissue components, such as collagen fibrils, to become more tightly and regularly packed, which further reduces light scattering. worldscientific.comnih.gov

Studies have demonstrated that applying this compound solutions to skin tissue can significantly decrease reflectance and increase light transmittance, allowing for deeper imaging. nih.govspiedigitallibrary.org For instance, the imaging depth in two-photon microscopy of skin was increased from 40 µm to 80 µm after the application of this compound. nih.gov The optimal concentration for optical clearing has been found to be around 70% in some studies. worldscientific.com this compound can be used in combination with other agents, such as dimethyl sulfoxide (DMSO), to enhance its penetration and synergistic effect on optical clearing. spiedigitallibrary.orgnih.gov

Parameter Effect of this compound Application Mechanism Example Finding
Light Transmittance IncreasedRefractive index matching and dehydration. worldscientific.comspiedigitallibrary.orgTotal transmission through porcine skin increased five- to six-fold after 1 hour in 100% this compound. spiedigitallibrary.org
Light Reflectance DecreasedReduced scattering due to better refractive index matching. nih.govnih.govDiffuse reflectance of porcine skin decreased three- to four-fold after 1 hour in 100% this compound. spiedigitallibrary.org
Imaging Depth IncreasedEnhanced light penetration into the tissue. nih.govImaging depth in two-photon microscopy of skin doubled (from 40 µm to 80 µm) after this compound application. nih.gov
Tissue Structure AlteredDehydration leads to decreased dermis thickness and more regular packing of collagen fibrils. nih.govDermal injection of this compound in rat skin led to a decrease in the thickness of the dermis. nih.gov

Analytical Methodologies for Glycerol Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of glycerol (B35011) from complex matrices. This separation science relies on the differential partitioning of analytes between a stationary phase and a mobile phase. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively employed for this compound analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov The technique separates components in a liquid sample by passing it through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase). The separation is based on the differential interactions of the analytes with the stationary and mobile phases.

A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes detection by common UV-Vis detectors difficult. thermofisher.com To overcome this, several strategies are employed, including the use of refractive index detection (RID), evaporative light scattering detection (ELSD), charged aerosol detection (CAD), or derivatization of this compound to introduce a UV-active moiety. thermofisher.comrsc.orgtandfonline.com For instance, this compound can be converted to glyceryl tribenzoate (GTB) through an esterification reaction with benzoyl chloride, allowing for sensitive detection with a diode array detector (DAD). rsc.org

The choice of stationary and mobile phases is critical for achieving optimal separation. Cation-exchange columns are commonly used for the separation of small organic compounds and alcohols, including this compound. acs.org Mobile phases are typically aqueous, often consisting of dilute acids like sulfuric acid or phosphoric acid. acs.orgnih.gov The separation of this compound from its oxidation products, such as dihydroxyacetone and formic acid, can be challenging due to peak overlap. nih.gov Method development often involves optimizing parameters like mobile phase composition, flow rate, and column temperature to achieve the desired resolution. acs.orgnih.gov

Table 1: HPLC Methods for this compound Analysis

Detector Derivatization Stationary Phase Mobile Phase Application
Diode Array Detector (DAD) Post-derivatization with benzoyl chloride Not specified Not specified Quantification of this compound in biodiesel samples
Refractive Index Detector (RID) None Not specified Not specified Analysis of this compound and other glycols in soap

Gas Chromatography (GC) is another widely used technique for this compound analysis, particularly for volatile compounds or those that can be made volatile through derivatization. thermofisher.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the sample is transported through the column by an inert carrier gas (mobile phase). The column contains a liquid or polymer stationary phase that interacts with the analytes.

Due to its low volatility, this compound typically requires derivatization before GC analysis. thermofisher.com A common approach is silylation, where the hydroxyl groups of this compound are reacted with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trimethylsilyl (B98337) imidazole (B134444) to form more volatile trimethylsilyl ethers. nih.govfishersci.com

Various detectors can be used in conjunction with GC for this compound quantification, including Flame Ionization Detectors (FID) and Mass Spectrometers (MS). fishersci.comcoresta.org GC-MS provides high sensitivity and selectivity, allowing for the identification and quantification of this compound even in complex biological samples. nih.govnih.gov The choice of an appropriate internal standard, such as 1,2,3-butanetriol, is crucial for accurate quantification. nih.gov

Table 2: GC Methods for this compound Analysis

Detector Derivatization Agent Internal Standard Application
Mass Spectrometry (MS) Trimethylsilyl imidazole 1,2,3-Butanetriol Determination of this compound in biological samples
Flame Ionization Detector (FID) N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Not specified Determination of this compound in biodiesel

Spectrophotometric and Spectrofluorimetric Methods

Spectrophotometric methods offer a simpler and often more rapid alternative to chromatographic techniques for this compound determination. These methods are based on the measurement of light absorption by a colored product formed from a reaction involving this compound.

A common chemical method involves the oxidation of this compound to formaldehyde (B43269), which then reacts with a chromogenic reagent to produce a colored compound. nih.govresearchgate.net For instance, the Hantzsch reaction involves the reaction of formaldehyde with acetylacetone (B45752) and ammonia (B1221849) to form a yellow-colored dihydrolutidine derivative, which can be quantified by measuring its absorbance at a specific wavelength. researchgate.net Another chromogenic reagent used is chromotropic acid, which reacts with formaldehyde to yield a colored product. nih.gov

Enzymatic assays coupled with spectrophotometry are also widely used. nih.gov These methods offer high specificity for this compound. One such assay involves the enzymatic phosphorylation of this compound, followed by the dehydrogenation of this compound phosphate (B84403) by NAD⁺ (nicotinamide adenine (B156593) dinucleotide). The resulting NADH can be measured spectrophotometrically at 340 nm. nih.govsigmaaldrich.com Alternatively, the reduced NADH can be used to reduce a tetrazolium salt like iodonitrotetrazolium (B1214958) violet to a colored formazan (B1609692) product, which can be quantified at a different wavelength. nih.gov Another enzymatic approach utilizes this compound dehydratase, which converts this compound to 3-hydroxypropionaldehyde (3-HPA). The 3-HPA is then oxidized by aldehyde dehydrogenase, with the concomitant reduction of NAD⁺ to NADH, providing a spectrophotometric readout. nih.gov

While spectrofluorimetric methods are less common for this compound, they can offer higher sensitivity. These methods would typically involve a reaction that produces a fluorescent product in proportion to the this compound concentration.

Table 3: Spectrophotometric Methods for this compound Quantification

Principle Reagents Measured Species Wavelength
Chemical Oxidation and Colorimetry Periodate, Acetylacetone 3,5-diacetyl-1,4-dihydrolutidine 410 nm
Chemical Oxidation and Colorimetry Not specified, Chromotropic acid Colored product Not specified
Enzymatic Assay This compound Kinase, this compound Phosphate Dehydrogenase, NAD⁺ NADH 340 nm

Electrochemical Methods

Electrochemical methods for this compound analysis are based on the direct or indirect electrochemical oxidation of this compound at the surface of an electrode. These methods are attractive due to their potential for high sensitivity, rapid response, and amenability to miniaturization.

Non-enzymatic electrochemical sensors often utilize electrodes modified with catalytic materials to facilitate the oxidation of this compound. Various materials have been explored, including platinum, gold, palladium, and copper, often in the form of nanoparticles to enhance the electroactive surface area and catalytic activity. mdpi.comresearchgate.net For example, glassy carbon electrodes modified with reduced graphene oxide and gold/palladium core-shell nanoparticles have been developed for the determination of this compound in biodiesel. mdpi.com Boron-doped diamond (BDD) electrodes have also been shown to be effective for the direct electrooxidation of this compound in alkaline media. rsc.org The current generated from the oxidation of this compound is proportional to its concentration. Cyclic voltammetry is a common technique used in these analyses. mdpi.comresearchgate.net

Enzymatic electrochemical biosensors couple the high selectivity of enzymes with the sensitivity of electrochemical detection. In these sensors, an enzyme that specifically reacts with this compound, such as this compound dehydrogenase or this compound oxidase, is immobilized on the electrode surface. The enzymatic reaction produces an electroactive species (e.g., NADH or hydrogen peroxide) that can be detected electrochemically.

Table 4: Electrochemical Methods for this compound Determination

Electrode Material Technique Key Features
Glassy Carbon Electrode modified with Au@Pd/rGO Cyclic Voltammetry High stability and good recovery in biodiesel samples
Boron-Doped Diamond (BDD) Direct Amperometry Non-enzymatic detection in alkaline media

Enzymatic Methods for this compound Quantification

Enzymatic methods are highly specific and sensitive for the quantification of this compound, making them suitable for complex matrices like beverages and biological samples. tandfonline.comtandfonline.com These methods rely on the catalytic activity of enzymes that specifically recognize this compound as a substrate.

A widely used enzymatic assay involves a two-step reaction catalyzed by this compound kinase (GK) and this compound-3-phosphate oxidase (G3PO). tandfonline.comtandfonline.com In the first step, GK catalyzes the phosphorylation of this compound to this compound-3-phosphate in the presence of adenosine (B11128) triphosphate (ATP). In the second step, G3PO oxidizes this compound-3-phosphate, producing dihydroxyacetone phosphate and hydrogen peroxide. The consumption of oxygen during this reaction can be measured amperometrically using a Clark-type electrode. tandfonline.comtandfonline.com Alternatively, the hydrogen peroxide produced can be used in a subsequent peroxidase-catalyzed reaction to generate a colored compound, which is then quantified colorimetrically. tandfonline.comtandfonline.com

Another common enzymatic method utilizes this compound dehydrogenase (GDH). sigmaaldrich.com This enzyme catalyzes the oxidation of this compound to dihydroxyacetone, with the simultaneous reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the this compound concentration. sigmaaldrich.com

Table 5: Enzymatic Methods for this compound Quantification

Enzymes Principle of Detection Measured Parameter
This compound Kinase, this compound-3-Phosphate Oxidase Amperometric Oxygen consumption
This compound Kinase, this compound-3-Phosphate Oxidase, Peroxidase Colorimetric Formation of a colored compound

Advanced Spectroscopic and Imaging Techniques

Advanced analytical techniques are indispensable for the in-depth characterization of this compound-containing materials. These methods provide critical insights into the chemical composition, crystalline structure, surface features, and molecular interactions within various matrices.

Fourier Transform Infrared Spectroscopy (FTIR) in Material Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying functional groups and studying molecular interactions in this compound-related research. By analyzing the absorption of infrared radiation, FTIR provides a molecular fingerprint of the sample.

In the analysis of materials containing this compound, specific vibrational bands are indicative of its presence and its interactions with the host matrix. The FTIR spectrum of pure this compound displays characteristic absorption bands corresponding to the vibrations of its hydroxyl (O-H) and carbon-oxygen (C-O) bonds. mdpi.com A broad band observed between 3200 and 3500 cm⁻¹ is attributed to the O-H stretching vibrations. mdpi.com The C-H stretching vibrations of –CH₂ and –CH₃ groups are typically observed in the range of 3000 to 2800 cm⁻¹. mdpi.com

When this compound is incorporated into a polymer matrix, such as in plasticized films, shifts in these characteristic peaks can be observed. For instance, in polyvinyl alcohol (PVA)/glycerol films, a shift in the O-H stretching band from 3273 cm⁻¹ to higher wavenumbers with increasing this compound content suggests the formation of new hydrogen bonds between PVA and this compound molecules. mdpi.com

Research on this compound-derived polyglycerols and their hydrogels also utilizes FTIR to confirm their chemical structure. Polythis compound exhibits a characteristic O-H band from 3600 to 3050 cm⁻¹. researchgate.net In hydrogels formed by crosslinking polythis compound with other acids, new bands corresponding to ester linkages (e.g., C=O stretching around 1740 cm⁻¹) can confirm the success of the crosslinking reaction. researchgate.net

FTIR spectroscopy has also been employed for the quantitative analysis of this compound. In a study on red wine, FTIR spectroscopy combined with chemometric analysis was used to determine this compound concentration. koreascience.krresearchgate.net The spectral regions around 921, 993, 1034, and 1107 cm⁻¹ were found to be sensitive to this compound content. researchgate.net This demonstrates the utility of FTIR not only for qualitative identification but also for quantitative assessment in complex mixtures.

The following table summarizes key FTIR absorption bands associated with this compound and its derivatives in various materials.

MaterialWavenumber (cm⁻¹)Vibrational Mode AssignmentReference(s)
Pure this compound3200-3500O-H stretching mdpi.com
Pure this compound3000-2800C-H stretching of –CH₂ and –CH₃ groups mdpi.com
Pure this compound1150-800C-C and C-O skeletal vibrations mdpi.com
Pure this compound1045C-O stretching of primary alcohol groups mdpi.com
Pure this compound1117C-O stretching of secondary alcohol groups mdpi.com
Polythis compound3600-3050O-H stretching researchgate.net
Polythis compound-based Hydrogels1740C=O stretching (ester linkage) researchgate.net
Polyvinyl Alcohol (PVA)/Glycerol Films3273 (shifts higher)O-H stretching (PVA-glycerol hydrogen bonding) mdpi.com
This compound in Red Wine (Quantitative Analysis)921, 993, 1034, 1107Spectral regions sensitive to this compound concentration researchgate.net

X-ray Diffraction in Material Structure Analysis

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. In the context of this compound research, XRD is instrumental in determining the effects of this compound on the crystallinity of polymers and in studying the crystal structure of this compound itself and its compounds.

The crystal structure of pure this compound has been determined using X-ray analysis, revealing a symmetrical αα-conformation. researchgate.net XRD has also been employed in preliminary studies of this compound kinase from thermophilic archaea to understand its three-dimensional structure. nih.govnih.gov

A significant application of XRD in this compound-related research is the analysis of plasticized polymer films. The addition of this compound as a plasticizer can alter the crystalline structure of the polymer matrix. For instance, in polyvinyl alcohol (PVA) films, XRD patterns show that the incorporation of this compound can lead to changes in the relative intensities of diffraction peaks and a decrease in the amorphous halo, indicating a modification of the crystalline and amorphous regions. mdpi.com Studies have shown that low concentrations of this compound can sometimes promote ordering and slightly increase the crystallinity of PVA films, while higher concentrations tend to destabilize the interactions between polymer chains, leading to a reduction in crystallinity. mdpi.com

Similarly, in starch-based edible films, XRD has been used to study the effect of this compound and fatty acids on the film's crystallinity over time. researchgate.net The XRD profiles of this compound-plasticized starch films can reveal changes in the crystalline structure upon storage. researchgate.net

The following table presents data from an XRD analysis of PVA films with varying this compound content, illustrating the impact of the plasticizer on the material's crystallinity.

SampleDegree of Crystallinity (%) (from XRD)Key Diffraction Peak (2θ)Reference(s)
Pure PVA39.5~19.7° mdpi.com
PVA with 22% w/w this compound42.1~19.7° mdpi.com
PVA with 36% w/w this compound34.2~19.7° mdpi.com

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a vital imaging technique for characterizing the surface topography and morphology of materials at the micro- and nanoscale. pressbooks.pubazooptics.com In this compound-related research, SEM is extensively used to visualize the effects of this compound on the microstructure of films, hydrogels, and other composite materials.

The addition of this compound as a plasticizer in polymer films can significantly alter their surface morphology. SEM images of starch-based films have shown that different this compound concentrations can affect the surface texture. nih.gov For example, in cellulose (B213188) films derived from cattail flowers, increasing the this compound concentration led to an increased gap width between film textures, indicating a less densely packed structure. mdpi.com

In the development of hydrogel films, SEM analysis can reveal the influence of components on the film's microstructure. For instance, in gelatin-based hydrogels, the surface of films without certain additives exhibited roughness, protrusions, and cracks, which could be modified by the incorporation of other compounds alongside this compound. researchgate.net

SEM is also employed to study the morphology of microcrystals where this compound is used as a solvent or a polyol in the synthesis process. The volume of this compound in the reaction medium can influence the resulting morphology of the crystals, as observed in the synthesis of PbMoO₄ microcrystals where different this compound volumes led to the formation of nanoparticles or polyhedrons. researchgate.net

The table below summarizes observations from SEM analyses on various this compound-containing materials.

MaterialThis compound Concentration/RoleSEM ObservationsReference(s)
Starch-based Edible Films33% and 50% (w/w)Changes in surface texture and cross-section morphology. nih.gov
Cattail Cellulose Films1.38%, 2.78%, and 4.14% (v/v)Increased gap width between film textures with increasing this compound content. mdpi.com
Gelatin Hydrogel FilmsNot specifiedSurface exhibited roughness, protrusions, and cracks. researchgate.net
PbMoO₄ MicrocrystalsVaried volumes (0 mL, 5 mL, 10 mL, 15 mL) in synthesisFormation of nanoparticles at lower volumes and polyhedrons at higher volumes. researchgate.net

Raman Microspectroscopy in Tissue Studies

Raman microspectroscopy is a non-invasive, label-free optical technique that provides detailed chemical information based on the vibrational modes of molecules. renishaw.comnih.gov It has emerged as a powerful tool for in-situ analysis of biological tissues. renishaw.com

A key application of Raman microspectroscopy in this compound research is the study of its diffusion and interaction with biological tissues, a process often referred to as optical clearing. nih.govresearchgate.net this compound is used as an optical clearing agent to reduce light scattering in tissues, thereby enhancing the penetration depth of light for imaging and therapy. nih.govnih.gov

Confocal Raman microspectroscopy has been successfully used to study the diffusivity of this compound in ex vivo porcine dura mater. nih.govresearchgate.net By monitoring the intensity of specific Raman bands associated with this compound (e.g., at 485 cm⁻¹), researchers can quantify its concentration at different depths within the tissue over time. nih.gov This allows for the calculation of diffusion coefficients, which were found to vary at different depths, ranging from 9.6 × 10⁻⁶ to 3.0 × 10⁻⁵ cm²/s in one study. nih.gov

The technique also allows for the simultaneous observation of changes in the tissue itself. For instance, an increase in the intensity of collagen-related Raman bands after this compound treatment confirms the optical clearing effect. nih.gov Furthermore, changes in the water content of the tissue can be monitored, showing that this compound can induce dehydration. nih.govresearchgate.net

The following table presents findings from a study using confocal Raman microspectroscopy to investigate this compound diffusion in porcine dura mater.

ParameterFindingMethodological BasisReference(s)
This compound Diffusion Coefficient in TissueRanged from 9.6 × 10⁻⁶ to 3.0 × 10⁻⁵ cm²/s at various depths.Calculated from the change in this compound concentration over time. nih.gov
Maximum this compound Concentration in TissueReached approximately 20% (with an initial application of 50% this compound solution).Estimated from the intensity of the this compound-related Raman band at 485 cm⁻¹. nih.gov
Optical Clearing EffectSignificant increase in collagen-related Raman band intensities at all depths.Indicates reduced light scattering and enhanced signal from tissue components. nih.gov
Tissue DehydrationChanges in water-related Raman bands indicated this compound-induced water flux.Monitoring of Raman bands associated with weakly and strongly bound water. nih.govresearchgate.net

Environmental and Economic Aspects of Glycerol Valorization

Life Cycle Assessment of Glycerol-based Processes

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal (cradle-to-gate). acs.orguu.nl Several LCA studies have been conducted to understand the environmental performance of processes that use This compound (B35011) as a feedstock, identifying key areas for improvement and comparing different valorization routes.

Key Findings from LCAs:

A comparative LCA of two prominent valorization technologies—catalytic hydrogenolysis to 1,2-propanediol (1,2-PDO) and microbial fermentation to 1,3-propanediol (B51772) (1,3-PDO)—identified several environmental hotspots. acs.orgresearchgate.netcranfield.ac.uk The most significant impacts were attributed to:

Energy Consumption (Distillation): The energy-intensive distillation and purification stages, specifically the use of cooling water (18–35.5%) and steam (15.2–33.7%), are major contributors to the environmental burden. acs.orgresearchgate.netcranfield.ac.uk

The study found that biochemical routes can be more environmentally benign than chemical ones. The fed-batch fermentation process to produce 1,3-PDO had significantly lower environmental impacts than both the catalytic hydrogenolysis process (by 35.2%) and the batch fermentation process (by 48.2%). acs.orgresearchgate.net

Another LCA compared the production of acrylic acid from bio-based this compound with the conventional petrochemical route using propylene (B89431). rsc.org The study revealed that when using this compound derived from epichlorohydrin (B41342) production, the this compound-based routes had a higher global warming potential than the propylene-based process. rsc.org However, a significant reduction in environmental impact is achieved when the feedstock is switched to purified crude this compound from the biodiesel industry. rsc.org A process simulation study further supported this, showing that a this compound-to-acrylic-acid route could generate 37.3% less CO2 emissions than the propylene-based process. unibo.it

These assessments highlight that the sustainability of this compound valorization is highly dependent on the source of the this compound and the energy efficiency of the conversion and purification processes. nih.govcranfield.ac.uk

Valorization ProcessFeedstockKey Environmental FindingSource
Microbial Fermentation to 1,3-PropanediolThis compoundLower environmental impact than hydrogenolysis (by 35.2%) and batch fermentation (by 48.2%). acs.orgresearchgate.net
Catalytic Hydrogenolysis to 1,2-PropanediolThis compoundHigher environmental impact compared to fed-batch fermentation. Hotspots include energy for distillation and this compound sourcing. acs.orgresearchgate.net
Dehydration/Oxidation to Acrylic AcidPurified Crude this compoundCan result in 37.3% lower CO2 emissions compared to the conventional propylene-based route. unibo.it
Dehydration/Oxidation to Acrylic AcidEpichlorohydrin-derived this compoundHigher global warming potential than the propylene-based process. rsc.org
Physico-chemical PurificationCrude this compoundH₂SO₄-based treatment showed net-negative impacts in 17 of 18 categories due to system credits. nih.gov

Mitigation of Environmental Impacts from Biodiesel By-product this compound

The accumulation of crude this compound from biodiesel production presents a significant environmental concern. mdpi.com This raw by-product is impure, containing methanol (B129727), soaps, salts, and unreacted fats, which prevent its direct use and can contaminate soil and water if disposed of improperly. researchgate.netsemanticscholar.org The valorization of this crude this compound is a primary strategy for mitigating its environmental impact, transforming a potential pollutant into valuable products. researchgate.netnih.gov

Valorization Strategies:

Conversion to Value-Added Chemicals: A wide range of chemicals can be produced from this compound through various chemical and biological pathways, including oxidation, hydrogenolysis, dehydration, and fermentation. semanticscholar.orgfrontiersin.org These processes can yield products such as 1,3-propanediol (used in polymers), acrolein, glyceric acid, and succinic acid. researchgate.netnih.gov Biological conversion routes are often considered a more sustainable approach compared to chemical conversions. nih.govnih.gov

Production of Biofuels and Fuel Additives: Crude this compound can be converted into biofuels like hydrogen and ethanol (B145695) through microbial fermentation. It can also be transformed into fuel additives that improve the performance of gasoline and biodiesel and can help reduce greenhouse gas emissions. mdpi.comnih.gov

Anaerobic Digestion: Co-digesting crude this compound with other organic waste (like cattle manure or sewage sludge) in anaerobic digesters can significantly boost biogas and methane (B114726) production, providing a renewable energy source while treating a waste stream. rsc.org

Use as a Carbon Source: In biotechnology, crude this compound can serve as an inexpensive carbon source for microbial fermentation to produce a variety of bioproducts, such as biopolymers, organic acids, and enzymes. mdpi.comnih.gov

These mitigation strategies not only prevent the environmental problems associated with this compound disposal but also contribute to the principles of a circular bioeconomy by creating value from a waste stream. mdpi.com

Economic Viability and Market Dynamics of this compound Derivatives

The global market for this compound derivatives is experiencing robust growth, fueled by increasing demand for sustainable, bio-based products across numerous industries. 6wresearch.comsnsinsider.comgrandviewresearch.com Key market drivers include:

Demand for Eco-Friendly Products: A strong consumer and regulatory push towards green chemistry and renewable materials is boosting demand for this compound derivatives in sectors like personal care, cosmetics, and pharmaceuticals. snsinsider.comgrandviewresearch.com

Versatile Applications: this compound derivatives are used as emulsifiers, humectants, solvents, and lubricants in a wide array of products, from food and beverages to paints and coatings. 6wresearch.comresearchandmarkets.com

Growth in End-Use Industries: The expansion of the food and beverage, pharmaceutical, and personal care industries, particularly in the Asia-Pacific region, is a major factor propelling market growth. grandviewresearch.comresearchandmarkets.com

Market analysis reports project strong and steady growth for the this compound derivatives market.

Report SourceBase Year ValueForecast ValueCAGRForecast Period
Grand View Research$15.94 Billion (2022)$26.5 Billion6.5%2023–2030
SNS Insider$16.0 Billion (2023)$28.4 Billion6.6%2024–2032
The Business Research Company$16.11 Billion (2024)$21.97 Billion6.5%by 2029
6Wresearch$2.0 Billion (2024)$2.8 Billion5.50%2025–2031
Note: Discrepancies in market valuation can arise from different market scopes and methodologies used by reporting agencies.

The economic viability of specific valorization pathways depends on factors like the capital and operating costs of the conversion technology, the efficiency of the process, and the market price of the final product. nih.govrsc.org For instance, a techno-economic assessment of producing biofuel additives (diacetin and triacetin) from this compound showed the process to be highly profitable. nih.gov Similarly, while some purification processes like membrane separation and ion exchange were found to be unprofitable under certain conditions, vacuum distillation proved to be an economically resilient and profitable option. rsc.org These analyses underscore the importance of selecting efficient and cost-effective technologies to successfully capitalize on the this compound surplus.

Conclusion and Future Perspectives in Glycerol Research

Integration of Glycerol (B35011) Research across Disciplines

This compound research is inherently interdisciplinary, bridging diverse scientific and engineering disciplines to leverage its unique chemical properties and address complex challenges. In the biomedical field , significant efforts are directed towards the development of this compound-based polymers, such as poly(this compound adipate) and poly(this compound sebacate), for advanced applications in tissue engineering and drug delivery systems. These materials are being explored for their biocompatibility and tunable mechanical properties, making them suitable for regenerating damaged tissues and organs. nih.govdiplomatacomercial.comfrontiersin.org Furthermore, studies are investigating the role of this compound kinase (GK) isoforms, particularly GK1b, in cancer cell death, suggesting potential avenues for therapeutic intervention and biomarker identification in diseases like prostate cancer. mdpi.com

From a chemical engineering and catalysis perspective, research focuses on transforming this compound into a wide range of value-added chemicals through various catalytic pathways. This includes thermocatalytic, biocatalytic, physicochemical, and electrochemical approaches aimed at producing compounds like 1,2-propanediol, 1,3-propanediol (B51772), lactic acid, acrolein, and this compound carbonate. mdpi.comresearchgate.netmdpi.combohrium.comresearchgate.net The chemical diversity of this compound, with its three hydroxyl groups, offers numerous opportunities for selective chemical reactivity and manipulation in both small molecule synthesis and polymer production. nih.gov

In the realm of renewable energy and biofuels , this compound's status as a major byproduct of biodiesel manufacturing positions it as a critical feedstock for sustainable energy solutions. mdpi.commdpi.combohrium.comresearchgate.netfrontiersin.org Research explores its conversion into biofuels and fuel additives, as well as its utilization in photoreforming processes to generate green hydrogen and other valuable chemicals using solar energy. diplomatacomercial.comacs.orgrsc.orgunsw.edu.auresearchgate.net

Environmental science and agriculture also benefit from this compound research. Studies have demonstrated the potential for co-applying anaerobic digestate with this compound to agricultural land to immobilize nitrogen, thereby reducing nitrogen losses and valorizing industrial byproducts from both the biogas and biofuel industries. reading.ac.uk This highlights this compound's role in circular economy initiatives.

Lastly, in food science , this compound is widely used as an additive, and ongoing research investigates advanced formulations and the impact of pH on its interactions with other ingredients, such as glyceryl triethanoate, to optimize taste, texture, and shelf-life. starsbiotec.com This broad integration across disciplines underscores this compound's versatility and its importance in driving sustainable innovation.

Challenges and Opportunities in this compound Valorization

The increasing global production of biodiesel has led to a significant oversupply of crude this compound, posing both challenges and substantial opportunities for its valorization.

Another significant hurdle is the presence of impurities in crude this compound . Depending on the biodiesel production process, crude this compound can contain salts, free fatty acids, methanol (B129727), and other contaminants. mdpi.commdpi.comresearchgate.net These impurities often hinder its direct industrial usage and necessitate expensive and energy-intensive refining processes, which can make valorization economically unviable. mdpi.commdpi.com

Furthermore, in catalytic valorization, a persistent challenge is the need for improved catalyst selectivity and activity . Achieving high yields and specific product distributions for desired chemicals from this compound requires the design and synthesis of highly efficient and stable catalytic systems. researchgate.netmdpi.comacs.org Similarly, in polymer science, the design and synthesis of this compound-based polymers with novel architectures and precisely controllable properties remain a complex area of research. nih.gov

Opportunities: Despite these challenges, the valorization of this compound presents numerous opportunities for transforming this abundant byproduct into a wide array of high value-added chemicals and materials. This conversion can significantly improve the economics of biodiesel production by creating new revenue streams. mdpi.com

Key opportunities include the production of:

Polymer precursors, solvents, and fuel additives : this compound can be converted into various building blocks for these industries. researchgate.net

Platform chemicals : Compounds such as 1,2-propanediol, 1,3-propanediol, lactic acid, acrolein, this compound carbonate, glycidol, solketal (B138546), glyceric acid, monoglycerides (B3428702) (MGs), and diglycerides (DGs) are all derivable from this compound. researchgate.netmdpi.combohrium.comresearchgate.net

Green hydrogen and dihydroxyacetone : Photocatalytic valorization, utilizing solar energy, offers a promising pathway for the simultaneous production of hydrogen and valuable chemicals like dihydroxyacetone, thereby reducing the cost of green hydrogen production. acs.orgrsc.orgunsw.edu.au

Various technological approaches are being explored for this compound valorization:

Catalytic valorization : This encompasses thermocatalytic, biocatalytic, physicochemical, and electrochemical methods. mdpi.comresearchgate.netmdpi.com Electrochemical technology, though still developing in this field, shows significant potential due to its simplicity, low maintenance requirements, and operation under ambient conditions. mdpi.com

Microbial fermentation : This sustainable approach enables the conversion of crude this compound into valuable enzymes (e.g., nattokinase) and platform biochemicals (e.g., 1,3-propanediol), contributing to a circular economy. mdpi.comresearchgate.netfrontiersin.org

Bioplastics : this compound's potential as a component in bioplastics offers an environmentally friendly alternative to conventional materials. diplomatacomercial.com

Agricultural applications : The co-application of this compound with digestate can reduce nitrogen losses from agricultural land by immobilizing nitrogen in microbial biomass, offering a sustainable waste management solution. reading.ac.uk

The global this compound market itself is projected to grow, driven by its versatility and increasing demand in diverse industries. The market size was valued at USD 4.87 billion in 2022 and is expected to reach approximately USD 6.16 billion by 2034, with a compound annual growth rate (CAGR) of around 1.9% to 1.93% from 2023 to 2034. grandviewresearch.comprecedenceresearch.com The refined this compound segment dominates the market, accounting for a significant share of revenue. grandviewresearch.comprecedenceresearch.com

The following table illustrates the historical and projected market size of this compound:

YearGlobal this compound Market Size (USD Billion)
20212.55 databridgemarketresearch.com
20224.87 grandviewresearch.com
20245.09 - 5.19 precedenceresearch.com
20255.19 precedenceresearch.com
20294.20 databridgemarketresearch.com
20304.87 (projected) grandviewresearch.com
20346.16 (projected) precedenceresearch.com

Note: Discrepancies in market size figures across different sources may arise from variations in methodology, base years, and scope of market analysis.

Promising Avenues for Future Academic Inquiry

Future academic inquiry into this compound research is poised to explore several promising avenues, focusing on enhancing efficiency, expanding applications, and addressing existing limitations.

In the realm of catalysis and chemical transformations , a key area for future research involves the continued development of highly active and stable photocatalysts. The goal is to achieve more efficient and selective conversion of this compound into valuable products, including green hydrogen and high-value liquid chemicals like dihydroxyacetone. This will require further optimization of metal cocatalysts and a deeper understanding of the underlying mechanisms of this compound photoreforming. acs.orgrsc.orgunsw.edu.au

Biotechnology and fermentation offer significant potential for future exploration. Continued research into the microbial transformation of this compound, often in conjunction with other biomass resources like okara, is crucial for producing valuable enzymes such as nattokinase and platform chemicals like 1,3-propanediol. mdpi.comfrontiersin.org This area also includes investigating the genetic engineering of microbial strains to enhance this compound uptake and metabolism by optimizing gene expression (e.g., glpF, glpK, glpP), thereby contributing to a more sustainable circular economy. frontiersin.org

In polymer science and materials engineering , promising avenues include the design and synthesis of novel this compound-based polymer architectures and compositions with precisely controllable properties. This research is vital for expanding their applications, particularly in advanced biomedical fields such as tissue engineering and drug delivery systems. nih.govdiplomatacomercial.comfrontiersin.org Furthermore, granular studies focusing on the specific interactions of this compound with other ingredients under varied pH conditions are needed to develop advanced formulations with tailored properties. starsbiotec.com

For environmental and agricultural applications , further academic inquiry is necessary to verify the viability and optimize the co-application of digestate with this compound for microbial nitrogen immobilization under diverse field conditions. This research aims to fully realize its potential in mitigating nitrogen losses from agricultural land and promoting sustainable waste valorization. reading.ac.uk

Finally, in biomedical research , continued investigation into the novel functions of this compound kinase (GK) and its various isoforms (e.g., GK1b) in the context of cancer cell death holds significant promise. This line of inquiry could lead to the identification of new therapeutic targets and biomarkers for diseases such as prostate cancer. mdpi.com Additionally, exploring emerging applications for this compound and its derivatives, such as this compound triacetate, in the food industry, with a focus on how pH influences their integration and impact on product characteristics, represents a valuable area for future academic inquiry. starsbiotec.com

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for optimizing glycerol-based microbial bioconversion processes?

  • Methodology : Use Plackett-Burman (PBD) or Central Composite Design (CCD) to screen and optimize factors (e.g., pH, temperature, this compound concentration). PBD identifies significant variables (e.g., pH, this compound feeding rate), while CCD refines their interactions and nonlinear effects .
  • Example : In L. reuteri 3-HP production, PBD revealed pH and this compound feeding rate as critical; CCD then modeled their quadratic effects on 3-HP titers .

Q. How can researchers validate kinetic models for this compound consumption and product formation in batch/fed-batch fermentation?

  • Methodology : Monitor time-dependent parameters (e.g., biomass, this compound, byproducts) and fit data to Monod or Luedeking-Piret models. Use statistical tools (R², ANOVA) to assess model accuracy .
  • Example : L. reuteri showed a 0.98 R² fit for this compound consumption kinetics under reference conditions .

Q. What are the key parameters for maintaining this compound stability in nanofluid synthesis?

  • Methodology : Control ultrasonication time (3–6 hrs), temperature (20–70°C), and nanoparticle concentration (≤2% vol.). Validate via viscosity measurements and compare with Einstein/Brinkman models .
  • Contradiction Note : Classical models underpredict viscosity in γ-Al₂O₃-glycerol nanofluids, necessitating empirical corrections .

Advanced Research Questions

Q. How can conflicting data on this compound-derived product yields be resolved in multi-variable systems?

  • Methodology : Apply Response Surface Methodology (RSM) with ANOVA to isolate factor interactions. For instance, RSM resolved pH-light-glycerol conflicts in microalgal biomass studies, identifying pH 7.5 and 15 g·L⁻¹ this compound as optimal .
  • Case Study : In 1,3-PD production, CCD reduced this compound/(NH₄)₂SO₄ interaction noise, achieving 18.33 g/L yield vs. a predicted 19.03 g/L .

Q. What advanced techniques characterize this compound’s role in nanofluid electrokinetic properties?

  • Methodology : Use temperature-variant electrical conductivity and zeta potential measurements. For γ-Al₂O₃-glycerol nanofluids, conductivity increased 40% at 70°C vs. 20°C, linked to nanoparticle mobility .

Q. How do computational methods enhance this compound esterification experimental design?

  • Methodology : Combine DFT calculations (e.g., M06-2X functional) with lab experiments to predict reaction pathways. For Amberlyst 36-catalyzed acetylation, DFT confirmed thermodynamic favorability (ΔG < 0) and guided selectivity toward triacetin .

Q. What strategies mitigate pH instability in this compound-fed continuous fermentation?

  • Methodology : Implement feedback-controlled fed-batch systems with inline pH probes. In Enterobacter aerogenes ethanol production, dynamic pH adjustment (6.5–7.0) improved yield by 22% .

Data Analysis & Validation

Q. How should researchers address underprediction/overprediction in this compound-based models?

  • Methodology : Use hybrid models (e.g., empirical + mechanistic) and sensitivity analysis. For nanofluid viscosity, a modified Brinkman-Einstein equation incorporating temperature terms reduced prediction errors by 15% .

Q. What statistical rigor is required for this compound process optimization studies?

  • Criteria :

  • ≥3 replicates per condition to account for microbial variability .
  • Use adjusted R² and p-values (<0.05) to validate RSM/CCD models .
  • Report confidence intervals for kinetic parameters (e.g., μ_max, qₚ) .

Tables for Key Parameters

ProcessCritical FactorsOptimal RangeSource
3-HP BioproductionpH, this compound feeding ratepH 6.8–7.2, 0.2 g·L⁻¹·h⁻¹
Nanofluid ViscosityTemp, nanoparticle concentration50°C, 1.5% vol.
Ethanol FermentationAgitation speed, time200 rpm, 48 h

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.